1,4-Benzenedicarboxylic acid, 2,5-bis(chlorocarbonyl)-, dimethyl ester
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Overview
Description
1,4-Benzenedicarboxylic acid, 2,5-bis(chlorocarbonyl)-, dimethyl ester is a chemical compound known for its unique properties and applications in various fields. It is a derivative of terephthalic acid and is characterized by the presence of two chlorocarbonyl groups and two ester groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(chlorocarbonyl)-, dimethyl ester typically involves the chlorination of 1,4-benzenedicarboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride or oxalyl chloride as chlorinating agents and methanol as the esterifying agent. The process is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, 2,5-bis(chlorocarbonyl)-, dimethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The chlorocarbonyl groups can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as pyridine.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amides or esters.
Hydrolysis: Formation of 1,4-benzenedicarboxylic acid.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 2,5-bis(chlorocarbonyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(chlorocarbonyl)-, dimethyl ester involves its reactivity with nucleophiles and its ability to form stable intermediates. The chlorocarbonyl groups are highly reactive, allowing for the formation of various derivatives through nucleophilic substitution. The ester groups provide stability and solubility, making the compound versatile for different applications.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)-, 1,4-dimethyl ester
- 1,4-Benzenedicarboxylic acid, 2,5-bis(2-propyn-1-yloxy)-, 1,4-dimethyl ester
Uniqueness
1,4-Benzenedicarboxylic acid, 2,5-bis(chlorocarbonyl)-, dimethyl ester is unique due to its dual chlorocarbonyl groups, which provide high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may have different substituents, leading to variations in reactivity and applications.
Properties
CAS No. |
19014-14-3 |
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Molecular Formula |
C12H8Cl2O6 |
Molecular Weight |
319.09 g/mol |
IUPAC Name |
dimethyl 2,5-dicarbonochloridoylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H8Cl2O6/c1-19-11(17)7-3-6(10(14)16)8(12(18)20-2)4-5(7)9(13)15/h3-4H,1-2H3 |
InChI Key |
TVWGIJDWKDJFDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)OC)C(=O)Cl |
Origin of Product |
United States |
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